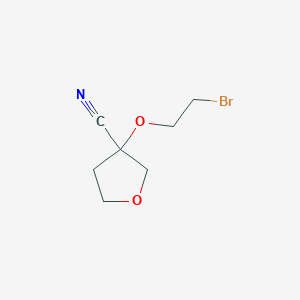
(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the family of thiazolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mechanism of Action
The mechanism of action of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. Additionally, (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide are diverse and depend on the disease being studied. In cancer research, the compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide for lab experiments include its diverse pharmacological properties, high purity, and yield. The compound has been extensively studied and has shown promising results in various disease models. However, the limitations of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide. One potential direction is to explore the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing novel formulations of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide that improve its solubility and bioavailability in vivo.
Synthesis Methods
The synthesis of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(acetylamino)thiophenol. This intermediate is then reacted with 2-bromo-1-(3-nitrobenzylidene)hydrazine to form (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
properties
IUPAC Name |
N-[4-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-11(22)19-13-5-7-14(8-6-13)20-17(23)16(27-18(20)26)10-12-3-2-4-15(9-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCBIGFTALWJV-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)



![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)
